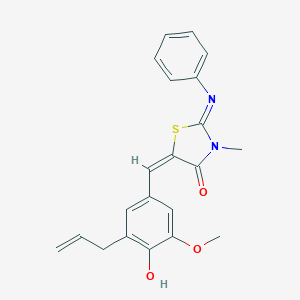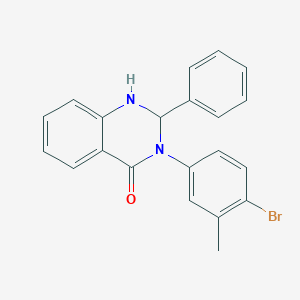
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, commonly referred to as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. TMBD is a member of the dioxane family, which is a group of compounds known for their diverse biological activities. In
作用機序
The mechanism of action of TMBD is not fully understood. However, studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. TMBD has also been found to induce oxidative stress and activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
TMBD has been found to have several biochemical and physiological effects. Studies have shown that TMBD can induce apoptosis in cancer cells by activating the caspase pathway. TMBD has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, TMBD has been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
実験室実験の利点と制限
One of the main advantages of using TMBD in lab experiments is its potent anti-cancer activity. TMBD has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one of the limitations of using TMBD in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
将来の方向性
There are several future directions for research on TMBD. One area of interest is the development of TMBD analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TMBD, which could lead to the development of new anti-cancer drugs. Additionally, studies could be conducted to explore the potential applications of TMBD in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, TMBD is a synthetic compound with potential applications in cancer research and other fields of research. The synthesis of TMBD is straightforward, and the compound exhibits potent anti-cancer activity. Studies have suggested that TMBD exerts its anti-cancer activity by inhibiting the activity of topoisomerase II and inducing oxidative stress. TMBD has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. Although TMBD has limitations in lab experiments, its potential applications in research make it a valuable tool for scientists. Future research on TMBD could lead to the development of new anti-cancer drugs and other therapeutic agents.
合成法
The synthesis of TMBD involves the condensation reaction of 2,3,4-trimethoxybenzaldehyde and 1,3-dioxane-4,6-dione in the presence of a catalyst. The reaction proceeds smoothly under mild conditions, and the yield of the product is high. The purity of the synthesized TMBD can be improved by recrystallization.
科学的研究の応用
TMBD has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TMBD is in the field of cancer research. Studies have shown that TMBD exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. TMBD has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
製品名 |
2-Phenyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3 |
InChIキー |
BXMWZGKSAZKBDC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)
